
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide, also known as DCFC, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the group of organic sulfides and has been found to possess a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is not fully understood. However, it has been proposed that 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide acts by inhibiting the activity of enzymes involved in various biological processes. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to affect the nervous system by inhibiting the activity of acetylcholinesterase.
Advantages And Limitations For Lab Experiments
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has several advantages for lab experiments. It is a cost-effective compound that is readily available. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to have a high degree of selectivity towards its target enzymes. However, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has some limitations for lab experiments. It is a toxic compound that requires careful handling. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is also a reactive compound that can undergo oxidation and degradation over time.
Future Directions
There are several future directions for the use of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research. One potential application is in the development of new antimicrobial agents. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to have potent antimicrobial activity against a wide range of bacteria and fungi. Another potential application is in the development of new anticancer agents. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide could be used as a tool for studying the mechanism of action of various biological processes. Further research is needed to fully understand the potential of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research.
Conclusion:
In conclusion, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been used as a tool for studying the mechanism of action of various biological processes. While 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has several advantages for lab experiments, it also has some limitations. Future research is needed to fully understand the potential of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research.
Synthesis Methods
The synthesis of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide involves the reaction of 2,4-dichlorobenzyl chloride with 8-fluoro-4-cinnolinyl thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is then purified using column chromatography or recrystallization. The yield of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is typically high, making it a cost-effective compound for scientific research.
Scientific Research Applications
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been extensively used in scientific research for its diverse biological activities. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been used as a tool for studying the mechanism of action of various biological processes.
properties
CAS RN |
1683-34-7 |
|---|---|
Product Name |
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide |
Molecular Formula |
C15H9Cl2FN2S |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-8-fluorocinnoline |
InChI |
InChI=1S/C15H9Cl2FN2S/c16-10-5-4-9(12(17)6-10)8-21-14-7-19-20-15-11(14)2-1-3-13(15)18/h1-7H,8H2 |
InChI Key |
WIUFJAFQRZXBDB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Other CAS RN |
1683-34-7 |
synonyms |
4-[(2,4-dichlorophenyl)methylsulfanyl]-8-fluoro-cinnoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



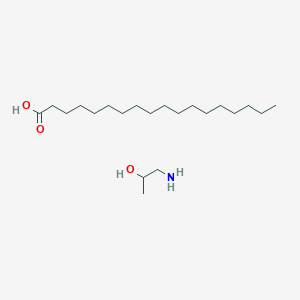
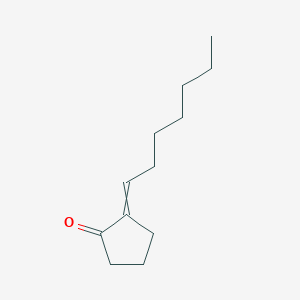
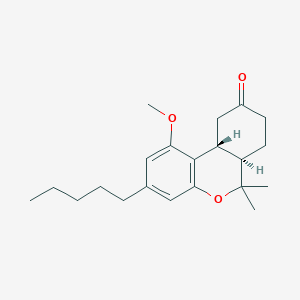
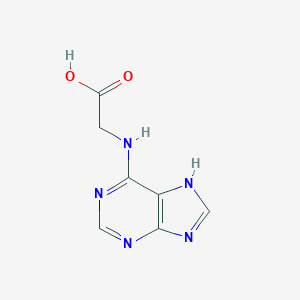
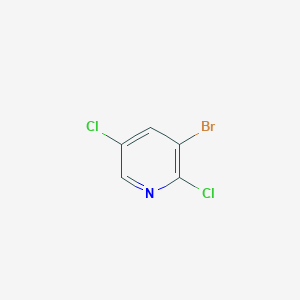
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
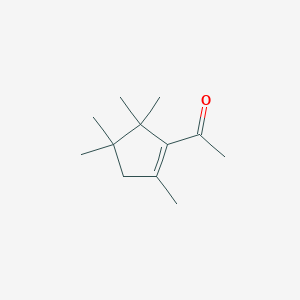

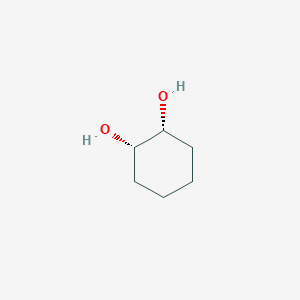
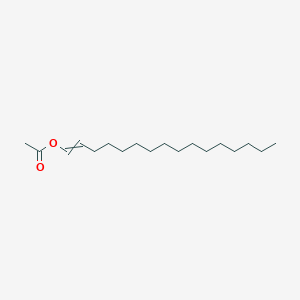
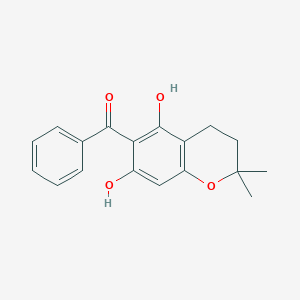
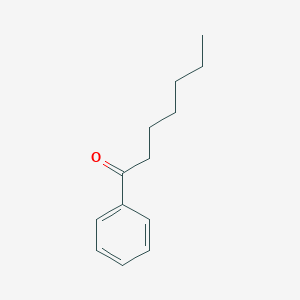
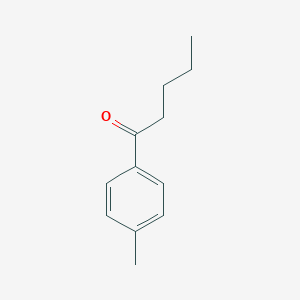
![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)